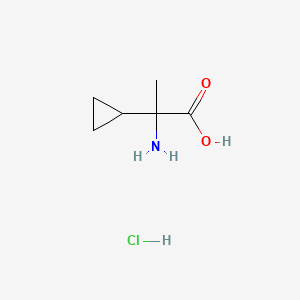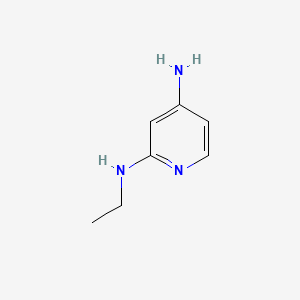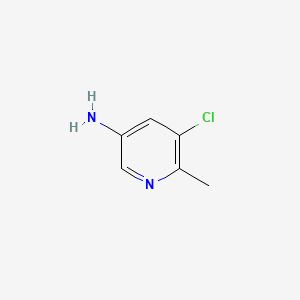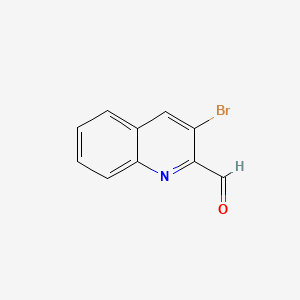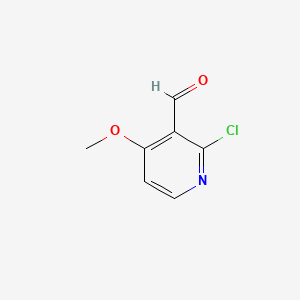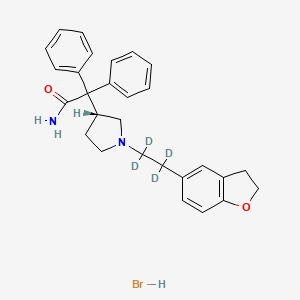
(R)-Darifenacin-d4 Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Darifenacin-d4 Hydrobromide is a deuterated form of Darifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, providing enhanced stability and unique pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Darifenacin-d4 Hydrobromide typically involves the incorporation of deuterium atoms into the Darifenacin molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of ®-Darifenacin-d4 Hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
®-Darifenacin-d4 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
®-Darifenacin-d4 Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium isotope effects.
Biology: Employed in metabolic studies to understand the metabolic pathways and stability of deuterated compounds.
Medicine: Investigated for its potential therapeutic benefits in treating overactive bladder and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties
Wirkmechanismus
®-Darifenacin-d4 Hydrobromide exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder smooth muscle. By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The molecular targets include the M3 muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Darifenacin: The non-deuterated form of the compound.
Solifenacin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Tolterodine: A muscarinic receptor antagonist with a different chemical structure but similar pharmacological effects.
Uniqueness
®-Darifenacin-d4 Hydrobromide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and reduced degradation compared to its non-deuterated counterpart. This results in improved pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .
Eigenschaften
IUPAC Name |
2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-FQBYKBRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
